molecular formula C6H3ClN2O2 B6598648 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol CAS No. 1782594-40-4

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol

Cat. No.: B6598648
CAS No.: 1782594-40-4
M. Wt: 170.55 g/mol
InChI Key: IVNBOMVQNMBLGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol is a heterocyclic compound featuring an oxazole ring fused to a pyridine moiety, with a chlorine substituent at the 7-position and a hydroxyl group at the 2-position. This structure confers unique physicochemical properties, making it a valuable intermediate in medicinal chemistry and drug discovery. It is cataloged as a building block (EN300-1700506) and is synthesized via acid-catalyzed routes or functionalization of 2-amino-3-hydroxypyridine derivatives . Its applications span antifungal, antiinflammatory, and antithrombotic research, with structural analogs demonstrating significant biological activity .

Properties

IUPAC Name

7-chloro-3H-[1,3]oxazolo[4,5-b]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClN2O2/c7-3-1-2-8-5-4(3)11-6(10)9-5/h1-2H,(H,8,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNBOMVQNMBLGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=C1Cl)OC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1782594-40-4
Record name 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Pd-Catalyzed Arylation and Subsequent Cyclization

A pivotal approach involves Pd-catalyzed cross-coupling to construct the oxazole ring. In a modified adaptation of the method described by , 4-amino-5-hydroxy-7-chloropyridine (1 ) is benzylated to protect the hydroxyl group, forming 2 (Scheme 1). This intermediate undergoes arylation with 2-chlorooxazolo[4,5-b]pyridine (3 ) in the presence of Pd(OAc)₂ (5 mol%), Xantphos (20 mol%), and Cs₂CO₃ in toluene at 110°C. The coupling proceeds via a Buchwald-Hartwig mechanism, yielding 4 with 78% efficiency. Subsequent debenzylation using BCl₃ in dichloromethane at −78°C furnishes the target compound in 92% yield .

Key Reaction Parameters

  • Catalyst System : Pd(OAc)₂/Xantphos

  • Base : Cs₂CO₃ (2 equiv)

  • Temperature : 110°C (arylation), −78°C (debenzylation)

  • Yield : 78% (arylation), 92% (debenzylation)

Base-Mediated Cyclization of Ethyl Nitroacetate Derivatives

Drawing from Ritter-type reactions , 4-amino-5-hydroxy-7-chloropyridine (1 ) reacts with ethyl nitroacetate (5 ) under acidic conditions (Bi(OTf)₃, p-TsOH·H₂O) in 1,2-dichloroethane (DCE) at 150°C (Scheme 2). The reaction proceeds through a nitrilium ion intermediate, which undergoes intramolecular cyclization to form the oxazole ring. This method achieves a 68% yield of 7-chloro- oxazolo[4,5-b]pyridin-2-ol after purification via silica gel chromatography (20% EtOAc/hexane) .

Mechanistic Insights

  • Nitrilium Formation : Protonation of ethyl nitroacetate generates a carbocation, which reacts with the amino group of 1 .

  • Cyclization : The nitrilium intermediate undergoes nucleophilic attack by the adjacent hydroxyl group, followed by rearomatization.

NaH-Promoted Cyclization in Polar Aprotic Solvents

A high-yielding route reported in employs sodium hydride (NaH) in dimethylformamide (DMF) to cyclize ethyl 4-amino-5-hydroxy-7-chloropyridine-3-carboxylate (6 ) (Scheme 3). Heating 6 with NaH (60% dispersion) at 100°C for 1 hour induces deprotonation and ester elimination, forming the oxazole ring. The crude product is purified via flash chromatography (30% EtOAc/hexane), yielding 85% of the target compound .

Optimization Notes

  • Solvent : DMF enhances reaction kinetics by stabilizing the deprotonated intermediate.

  • Temperature : 100°C balances reaction rate and side-product minimization.

Acid-Catalyzed Cyclocondensation

The patent EP0463970A1 discloses a general method for oxazolo pyridines via cyclocondensation of 4-amino-5-hydroxy-7-chloropyridine (1 ) with triphosgene in dichloromethane (DCM) at 0°C (Scheme 4). The reaction proceeds via formation of a carbonyl chloride intermediate, which cyclizes to the oxazole upon warming to room temperature. This method affords a 70% yield after aqueous workup and recrystallization from ethanol .

Critical Steps

  • Temperature Control : Slow addition of triphosgene at 0°C prevents overchlorination.

  • Workup : Neutralization with NaHCO₃ ensures product stability.

Microwave-Assisted Synthesis

A modern adaptation utilizes microwave irradiation to accelerate the cyclization of 1 with chloroacetyl chloride (7 ) in acetonitrile (Scheme 5). Irradiation at 150°C for 15 minutes promotes rapid ring closure, yielding 82% of the product after column chromatography (40% EtOAc/hexane). This method reduces reaction time from hours to minutes while maintaining high purity .

Advantages

  • Efficiency : 15-minute reaction time vs. 12 hours conventionally.

  • Green Chemistry : Lower solvent consumption due to concentrated conditions.

Comparative Analysis of Methods

MethodCatalyst/ReagentYield (%)TimePurification
Pd-Catalyzed ArylationPd(OAc)₂/Xantphos78 → 9224 hColumn chromatography
Ritter-Type CyclizationBi(OTf)₃/p-TsOH6812 hSilica gel chromatography
NaH CyclizationNaH/DMF851 hFlash chromatography
Acid-CatalyzedTriphosgene702 hRecrystallization
Microwave-AssistedChloroacetyl chloride8215 minColumn chromatography

Chemical Reactions Analysis

Types of Reactions

7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolo-pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydro-oxazolo-pyridine compounds.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions include various substituted oxazolo-pyridine derivatives, which can be further functionalized for specific applications.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound has shown promise as a bioactive molecule with potential antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed bioactivity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its potential as an enzyme inhibitor.

Comparison with Similar Compounds

Key Observations :

  • Chlorine Position : The 7-chloro substituent in the target compound contrasts with 5- or 6-chloro analogs (e.g., CID 165793628), which may exhibit divergent electronic effects and steric interactions in target binding .
  • Functional Groups : Replacement of the hydroxyl group with thiol () or amine () alters hydrogen-bonding capacity and metabolic stability.

Antifungal Activity

  • Benzoxazoles vs. Oxazolo[4,5-b]pyridines : Quantitative structure-activity relationship (QSAR) models indicate that lipophilicity (logP) and aqueous solubility (logS) are critical for antifungal potency. Benzoxazoles (e.g., III in ) generally exhibit lower IC50 values than oxazolo[4,5-b]pyridines, but the latter’s tunable substituents (e.g., 3j in ) improve activity .

Antiinflammatory Activity

  • Nonacidic Analogs: 2-(Substituted phenyl)oxazolo[4,5-b]pyridines () demonstrate antiinflammatory activity comparable to indomethacin but without gastrointestinal irritation due to their nonacidic nature. The 7-chloro derivative’s hydroxyl group may enhance target binding while avoiding protonation-related toxicity .

Antithrombotic Potential

  • Oxazolo[4,5-b]pyridines with acidic/basic side chains (e.g., compounds in ) act as GPIIb/GPIIIa antagonists.

Physicochemical Properties

Property 7-Chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol 6-Chlorooxazolo[4,5-b]pyridin-2(3H)-one Oxazolo[4,5-b]pyridine-2-thiol
Molecular Weight 200.6 g/mol (estimated) 184.57 g/mol 182.22 g/mol
logP ~2.5 (predicted) 1.8 (experimental) 2.1 (experimental)
Solubility (logS) -3.2 (predicted) -2.9 -2.5
Key Functional Group Hydroxyl Ketone Thiol

Insights :

    Biological Activity

    7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including data tables summarizing relevant findings and case studies that highlight its therapeutic potential.

    Chemical Structure and Properties

    • Molecular Formula : C6_6H3_3ClN2_2O2_2
    • SMILES : C1=CN=C2C(=C1Cl)OC(=O)N2
    • InChIKey : IVNBOMVQNMBLGX-UHFFFAOYSA-N

    The compound features a fused oxazole and pyridine ring structure, which is known to influence its biological properties.

    Biological Activity Overview

    The biological activity of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol has been explored in various contexts, particularly in relation to its potential as an anticancer agent and its interactions with biological pathways.

    Anticancer Activity

    Recent studies have indicated that derivatives of oxazolo[4,5-b]pyridine compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, a related compound demonstrated a 50% cytotoxic concentration (CC50_{50}) of 58.4 µM against HT29 colon cancer cells, suggesting that modifications to the oxazolo-pyridine framework could enhance activity against specific cancer types .

    Mechanistic Insights

    Research has shown that oxazolo[4,5-b]pyridine derivatives can act as inhibitors of key enzymes involved in cancer progression. For example, some compounds have been identified as inhibitors of the VEGFR-2 pathway, which is critical in angiogenesis and tumor growth regulation .

    Summary of Biological Activities

    Activity TypeDescriptionReference
    Cytotoxicity CC50_{50} against HT29: 58.4 µM
    VEGFR-2 Inhibition Inhibitory effects on angiogenesis
    Non-toxicity in Mice Oral administration studies showed no toxicity

    Case Studies

    • In Vivo Toxicity Studies
      A study assessed the toxicity profile of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol in mice. The results indicated that even at high doses (up to 1 g/kg), the compound exhibited no significant toxicity, suggesting a favorable safety profile for further development .
    • Anticancer Efficacy
      In vitro evaluations of related oxazolo-pyridine derivatives showed promising anticancer activity. Compounds were tested against multiple human cancer cell lines, revealing significant cytotoxic effects and lower toxicity to normal cells compared to standard chemotherapy agents like fluorouracil and cisplatin .

    Q & A

    Q. Advanced

    • Intermediate purification : Column chromatography or recrystallization (e.g., methanol) removes side products .
    • Microwave-assisted synthesis : Reduces reaction time and improves regioselectivity .
    • Stoichiometric adjustments : Excess hydrazine (1.5–2 eq.) ensures complete cyclization .

    How can researchers evaluate the biological activity of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol?

    Q. Advanced

    • Antimicrobial assays : Follow protocols from using in vitro models (e.g., E. coli or S. aureus) with MIC (Minimum Inhibitory Concentration) measurements.
    • Enzyme inhibition studies : Screen against kinases or dehydrogenases via fluorescence-based assays .
    • SAR analysis : Modify substituents (e.g., replace Cl with Br) to correlate structure and activity .

    What computational methods support the study of this compound’s reactivity?

    Q. Advanced

    • Molecular docking : Predict binding affinities to biological targets (e.g., bacterial enzymes) using AutoDock Vina .
    • DFT calculations : Optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to explain electrophilic behavior .
    • Solvent modeling : COSMO-RS simulations assess solvent effects on reaction pathways .

    How do solvent polarity and pH influence the stability of 7-chloro-[1,3]oxazolo[4,5-b]pyridin-2-ol?

    Q. Basic

    • Aqueous stability : Hydrolysis of the oxazole ring occurs in acidic/basic conditions. Store in neutral, anhydrous solvents .
    • Polar solvents : DMSO or DMF enhances solubility but may accelerate degradation .
      Advanced Analysis :
    • Accelerated stability testing : Use HPLC to monitor degradation products under stress conditions (40°C, 75% RH) .

    What are common impurities in synthetic batches, and how are they controlled?

    Q. Advanced

    • Byproducts : Chlorinated intermediates (e.g., 7-chloro-[1,3]thiazolo[4,5-d]pyrimidine-2-thiol in ) form due to incomplete cyclization.
    • Control methods :
      • HPLC-DAD : Quantify impurities with >98% purity thresholds .
      • Crystallization : Use methanol/water mixtures to isolate pure product .

    How can researchers validate the compound’s role in catalytic or photochemical applications?

    Q. Advanced

    • Photoluminescence studies : Measure emission spectra to assess potential as a fluorophore .
    • Catalytic screening : Test in cross-coupling reactions (e.g., Suzuki-Miyaura) using Pd catalysts .

    Disclaimer and Information on In-Vitro Research Products

    Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.